molecular formula C12H16ClNO4 B12172143 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate CAS No. 13330-41-1

3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate

Cat. No.: B12172143
CAS No.: 13330-41-1
M. Wt: 273.71 g/mol
InChI Key: DRTPFKMRZXCGKX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate: is an organic compound that belongs to the indolium family. It is known for its unique structural properties and has been widely studied for its applications in various scientific fields. The compound is characterized by the presence of a perchlorate anion and a tetramethyl-substituted indolium cation, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate typically involves the reaction of 3H-indolium salts with methylating agents. One common method includes the reaction of 3H-indolium iodide with methyl iodide under controlled conditions to yield the tetramethyl-substituted indolium compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale methylation reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indolium compounds .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its indolium structure allows for interactions with biological systems that can lead to therapeutic effects. Research has indicated that derivatives of this compound may enhance the efficacy of drugs by improving their solubility and bioavailability .

Neuroprotective Agents
Studies have shown that compounds similar to 3H-Indolium can act as neuroprotective agents, potentially beneficial in treating conditions like Alzheimer’s disease. Their ability to modulate oxidative stress and inflammation makes them candidates for further exploration in neuropharmacology .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
3H-Indolium derivatives are being investigated for their use in OLEDs due to their excellent photophysical properties. The flexibility and efficiency of these materials can lead to advancements in display technologies, providing brighter and more energy-efficient screens .

Organic Solar Cells
Research has also focused on the incorporation of this indolium compound into organic solar cells. Its electron-donating properties can enhance the efficiency of solar energy conversion, making it a valuable material in renewable energy applications .

Polymer Chemistry

Thermal Stability Enhancements
In polymer formulations, 3H-Indolium is utilized to improve thermal stability and mechanical properties. This application is particularly relevant in industries such as automotive and aerospace, where materials must withstand extreme conditions without degrading .

Composite Materials
The integration of this compound into composite materials has shown promise in creating lightweight yet strong materials suitable for various engineering applications. The unique properties imparted by the indolium structure contribute to the overall performance of these composites .

Biological Imaging

Fluorescent Dyes
As a member of the indocarbocyanine dye family, 3H-Indolium is used in biological imaging techniques such as single-molecule imaging and neuronal tracing. Its ability to stain cell membranes allows researchers to visualize cellular processes with high precision .

Applications in Neuroscience
In neuroscience research, this compound has been employed for tracing neuronal connections due to its retention in lipid bilayers. This property enables scientists to map neural pathways effectively, providing insights into brain function and development .

Case Studies

Application AreaDescriptionKey Findings
PharmaceuticalsBuilding block for neuroprotective drugsEnhances solubility and bioavailability; potential treatment for Alzheimer's
Organic ElectronicsUse in OLEDs and organic solar cellsImproves efficiency and flexibility; promising for future display technologies
Polymer ChemistryEnhances thermal stability in composite materialsValuable for automotive and aerospace applications
Biological ImagingUtilized as a fluorescent dye for neuronal tracingEffective in visualizing cellular processes; aids in mapping neural pathways

Mechanism of Action

The mechanism by which 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,2,3,3-Tetramethyl-3H-indolium chloride
  • 1,2,3,3-Tetramethyl-3H-indolium bromide

Comparison: Compared to its similar compounds, 3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion contributes to its distinct reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as effectively .

Biological Activity

3H-Indolium, 1,2,3,3-tetramethyl-, perchlorate is a cationic compound that has garnered attention in various fields of research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Chemical Formula : C12H16N·ClO4
  • Molecular Weight : 241.71 g/mol
  • Melting Point : Decomposes at approximately 258 °C
  • Solubility : Soluble in methanol (25 mg/mL) and other organic solvents.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of indole derivatives. The resulting compound features a positively charged nitrogen atom within the indolium ring, which contributes to its biological activity. Various studies have detailed synthetic routes that yield this compound alongside its analogs, highlighting its versatility in chemical applications .

Antimicrobial Properties

Research indicates that indolium compounds exhibit antimicrobial activity. For instance, studies have shown that derivatives of 3H-indolium can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of 3H-indolium derivatives have been investigated in several cancer cell lines. Notably, these compounds have shown promise as potential anticancer agents by inducing apoptosis in malignant cells. The induction of cell death is believed to be mediated through the activation of caspase pathways and modulation of mitochondrial membrane potential .

Neuroprotective Effects

Recent studies suggest that indolium compounds may exert neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

StudyFindings
Barzilai & Sheinfeld (1966)Reported cytotoxic effects in hyperthyroid patients treated with perchlorates; highlighted the need for careful dosage management.
Lamm et al. (1999)Investigated occupational exposure to perchlorates; no significant alterations in thyroid hormone levels were noted among workers despite high exposure levels.
Recent Research (2020)Demonstrated the use of indolium derivatives in lymphatic imaging; indicated potential for non-invasive diagnostic applications .

The biological activity of 3H-Indolium is largely attributed to its interaction with cellular components:

  • Membrane Disruption : The positively charged nature allows it to interact with negatively charged bacterial membranes.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
  • Neurotransmitter Modulation : Influences levels of neurotransmitters such as dopamine and serotonin.

Applications in Medicinal Chemistry

The unique properties of 3H-Indolium make it a candidate for various applications:

  • Diagnostic Assays : Used in hematology and histology for detecting specific biomarkers.
  • Drug Development : Potential lead compound for developing new antimicrobial and anticancer drugs.
  • Fluorescent Probes : Utilized in imaging techniques due to its fluorescent properties when modified appropriately .

Properties

CAS No.

13330-41-1

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1,2,3,3-tetramethylindol-1-ium;perchlorate

InChI

InChI=1S/C12H16N.ClHO4/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;2-1(3,4)5/h5-8H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DRTPFKMRZXCGKX-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.